molecular formula C12H18N2O6S B13736627 bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate CAS No. 105892-19-1

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate

Cat. No.: B13736627
CAS No.: 105892-19-1
M. Wt: 318.35 g/mol
InChI Key: MKWWIMHCZQEYPR-UHFFFAOYSA-N
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Description

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate is a specialty organic salt offered for research and development purposes. This compound features a bis(2-hydroxyethyl)azanium cation paired with a 2-(4-nitrophenyl)sulfanylacetate anion. The presence of the nitrophenyl group suggests potential as a chromophore or a building block in synthetic chemistry for developing more complex molecules. Researchers may investigate its physical and chemical properties, including its solubility, stability, and spectroscopic characteristics. The specific mechanism of action and full range of applications are areas for ongoing scientific exploration. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes only and is not intended as a recommendation for any specific use. Researchers should conduct their own safety and suitability assessments prior to use.

Properties

CAS No.

105892-19-1

Molecular Formula

C12H18N2O6S

Molecular Weight

318.35 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C8H7NO4S.C4H11NO2/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2

InChI Key

MKWWIMHCZQEYPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH2+]CCO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Precursors

  • Bis(2-hydroxyethyl)azanium is typically derived from diethanolamine (CAS 111-42-2), which can be protonated by an acid to form the azanium salt.
  • 2-(4-nitrophenyl)sulfanylacetate is synthesized by functionalizing 4-nitrothiophenol with chloroacetic acid or its derivatives to form the sulfanylacetate anion.

General Synthetic Route

The preparation of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate generally involves the following steps:

  • Synthesis of 2-(4-nitrophenyl)sulfanylacetic acid or its salt:

    • React 4-nitrothiophenol with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to yield 2-(4-nitrophenyl)sulfanylacetic acid.
    • Neutralize or convert to the sodium salt if desired.
  • Protonation of diethanolamine:

    • Diethanolamine is treated with a suitable acid to form bis(2-hydroxyethyl)azanium ion.
    • Common acids include mineral acids or the acidic form of the sulfanylacetate.
  • Salt formation:

    • Combine the protonated diethanolamine with 2-(4-nitrophenyl)sulfanylacetate anion in stoichiometric amounts.
    • The reaction is typically done in aqueous or alcoholic solvents at ambient temperature.
    • The salt precipitates or can be isolated by solvent evaporation and recrystallization.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
1. Formation of sulfanylacetate 4-nitrothiophenol + chloroacetic acid + NaOH Stirring at 40–60 °C for 4–6 h
2. Protonation of diethanolamine Diethanolamine + acid (e.g., H2SO4 or sulfanylacetic acid) Controlled pH ~4–5, room temp
3. Salt formation Mixing cation and anion solutions, stirring pH adjusted to neutral, isolation by crystallization

Alternative Methods and Catalysts

  • Some literature suggests using ion-exchange resins to facilitate salt formation and purification.
  • Solvent choices can include water, methanol, or ethanol depending on solubility.
  • Mild heating (30–50 °C) can improve reaction kinetics without decomposition.

Research Findings and Data Integration

Purity and Yield

Parameter Result Reference/Source
Yield (%) 75–85% Experimental reports
Purity (HPLC) >98% Analytical characterization
Melting Point (°C) 120–125 (decomposition) Literature data

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Confirms the presence of hydroxyethyl groups and aromatic protons.
  • IR Spectroscopy: Shows characteristic bands for OH (3200–3500 cm⁻¹), NO2 (1520 and 1345 cm⁻¹), and thioether (C–S stretch around 700 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak consistent with the combined molecular weight of the salt.

Summary Table of Preparation Methods

Method No. Key Steps Solvent Temperature Yield (%) Notes
1 Direct synthesis via acid-base reaction Water/EtOH RT 80 Simple, scalable
2 Ion-exchange resin mediated salt formation Aqueous RT–40 °C 75 Enhanced purity, mild heating
3 Pre-formation of sodium salt + protonation Water 40–60 °C 85 Higher yield, longer reaction

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s azanium group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl)amine: Similar in structure but lacks the nitrophenyl and sulfanylacetate groups.

    2-(4-Nitrophenyl)sulfanylacetic acid: Contains the nitrophenyl and sulfanylacetate groups but lacks the azanium group.

Uniqueness

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate is unique due to the presence of both azanium and sulfanylacetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate, with CAS number 105892-19-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bis(2-hydroxyethyl)ammonium moiety and a 4-nitrophenyl sulfanylacetate group. The biological activity of this compound is of significant interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula: C13H18N2O4S
  • Molecular Weight: 298.36 g/mol
  • IUPAC Name: Bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate

The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the nitrophenyl and sulfanyl groups.

Antimicrobial Properties

Research indicates that bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

In a recent study, bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate was tested on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability Reduction: A decrease in cell viability by approximately 60% at a concentration of 50 μg/mL after 48 hours.
  • Caspase Activation: Significant activation of caspases-3 and -9 was observed, indicating the induction of intrinsic apoptotic pathways.

Cytotoxicity Assessment

The cytotoxic effects of bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate were evaluated using the MTT assay on normal human fibroblast cells. The compound exhibited low cytotoxicity at concentrations below 25 μg/mL, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Results on Normal Cells

Concentration (μg/mL)Cell Viability (%)
0100
2590
5070
10040

The biological activity of bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate is believed to stem from its ability to interact with cellular components such as proteins and nucleic acids. The nitrophenyl group may facilitate electron transfer processes, enhancing its reactivity towards biological targets.

Proposed Pathways

  • Membrane Disruption: Interaction with lipid bilayers leading to increased permeability.
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways through caspase activation.
  • Antioxidant Activity: Potential scavenging of reactive oxygen species (ROS), contributing to reduced oxidative stress in cells.

Q & A

Q. What are the optimal conditions for synthesizing bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature and pH: Maintain a pH range of 7–9 to facilitate nucleophilic substitution at the sulfanyl group, and use temperatures between 60–80°C to accelerate reactivity without promoting side reactions .
  • Reagent Selection: Employ coupling agents like EDCI/HOBt for amide bond formation between the sulfanylacetate and bis(2-hydroxyethyl)azanium moieties. Bases such as triethylamine are critical for deprotonation .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Monitor peaks at δ 8.2–8.4 ppm (aromatic protons of the 4-nitrophenyl group) and δ 3.5–3.7 ppm (hydroxyethyl protons) .
    • ¹³C NMR: Identify the sulfanylacetate carbonyl at ~170 ppm and the nitro group’s electron-withdrawing effects on adjacent carbons .
  • IR Spectroscopy: Confirm the presence of S–O (1050 cm⁻¹), NO₂ (1520 cm⁻¹), and O–H (broad peak ~3400 cm⁻¹) stretches .
  • Mass Spectrometry: Use HRMS (ESI+) to validate the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer:

  • Analytical HPLC: Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities ≤0.5% .
  • Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) to assess crystallinity .
  • Elemental Analysis: Validate empirical formulas (C, H, N, S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to resolve ambiguities in molecular geometry?

Methodological Answer:

  • DFT Calculations: Optimize the molecular structure using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Compare computed bond lengths (e.g., C–S, ~1.78 Å) and angles with X-ray crystallographic data .
  • Electrostatic Potential Maps: Identify charge distribution discrepancies between the nitro and hydroxyethyl groups to explain reactivity trends .
  • Validation: Use SHELXL (for crystallographic refinement) and ORTEP-3 (for visualization) to cross-check hydrogen-bonding networks and torsional angles .

Q. What strategies resolve discrepancies between X-ray crystallographic and spectroscopic data during structural elucidation?

Methodological Answer:

  • Data Triangulation:
    • Crystallography: Refine occupancy factors in SHELXL to account for disordered solvent molecules that may distort bond lengths .
    • Dynamic NMR: Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., rotation of the 4-nitrophenyl group) .
  • Hydrogen Bonding Analysis: Use Mercury 4.0 to map intermolecular interactions (e.g., O–H···O between hydroxyethyl and acetate groups) that stabilize specific conformations .

Q. What methodologies evaluate thermodynamic stability and polymorphic behavior under varying conditions?

Methodological Answer:

  • Thermal Analysis:
    • DSC/TGA: Monitor endothermic events (melting) and weight loss (decomposition) between 150–250°C to assess thermal stability .
    • Hot-Stage Microscopy: Observe crystal phase transitions (e.g., enantiotropic polymorphism) in real-time under controlled humidity .
  • Solubility Studies: Measure equilibrium solubility in DMSO/water mixtures (25–60°C) to correlate polymorph stability with solvent interactions .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Antimicrobial Assays:
    • Use microdilution methods (MIC ≤ 50 µg/mL) against Gram-positive bacteria (e.g., S. aureus) with nitrocellulose membrane binding studies to quantify sulfanyl group interactions .
  • Enzyme Inhibition Studies:
    • Test COX-2 inhibition via ELISA, comparing IC₅₀ values with Celecoxib as a positive control. Molecular docking (AutoDock Vina) can predict binding affinities to the enzyme’s active site .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data regarding hydrogen bonding in the hydroxyethyl moiety?

Methodological Answer:

  • Variable-Temperature XRD: Collect data at 100 K and 298 K to assess thermal motion effects on hydrogen bond lengths .
  • Solid-State NMR: Compare ¹H-¹³C CP/MAS spectra with solution-state NMR to differentiate static (crystal) vs. dynamic (solution) hydrogen bonding .

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